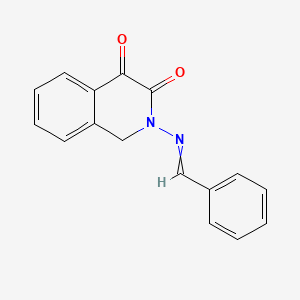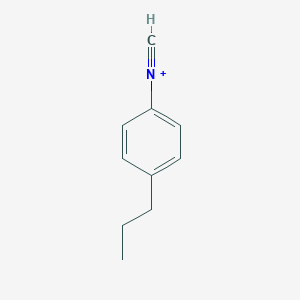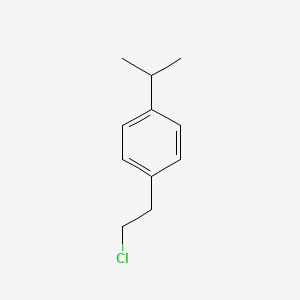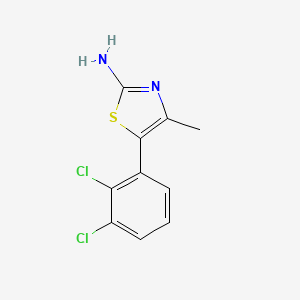![molecular formula C9H13ClN2S B12434526 Amino[(4-methylbenzyl)sulfanyl]methaniminium chloride](/img/structure/B12434526.png)
Amino[(4-methylbenzyl)sulfanyl]methaniminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[amino({[(4-methylphenyl)methyl]sulfanyl})methylidene]azanium chloride is a chemical compound with a complex structure that includes an amino group, a methylphenyl group, and a sulfanyl group
Preparation Methods
The synthesis of [amino({[(4-methylphenyl)methyl]sulfanyl})methylidene]azanium chloride typically involves the following steps:
N-Alkylation of Primary Amines: This step involves the reaction of primary amines with alkyl halides in the presence of a base to form secondary amines.
Reduction of Nitriles and Amides: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), nitriles and amides are reduced to form secondary amines.
Formation of Schiff Bases: The secondary amines are then reacted with aldehydes or ketones to form Schiff bases.
Reduction of Schiff Bases: The Schiff bases are reduced using reducing agents to form the desired compound.
Chemical Reactions Analysis
[amino({[(4-methylphenyl)methyl]sulfanyl})methylidene]azanium chloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
[amino({[(4-methylphenyl)methyl]sulfanyl})methylidene]azanium chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of [amino({[(4-methylphenyl)methyl]sulfanyl})methylidene]azanium chloride involves its interaction with molecular targets and pathways within biological systems. The compound can form quaternary ammonium cations through oxidation, which can interact with various cellular components and pathways . These interactions can lead to changes in cellular functions and biological activities.
Comparison with Similar Compounds
[amino({[(4-methylphenyl)methyl]sulfanyl})methylidene]azanium chloride can be compared with similar compounds such as:
2-Amino-4-methylphenol: This compound has a similar structure but lacks the sulfanyl group.
Dichloroaniline: This compound consists of an aniline ring substituted with two chlorine atoms and has different chemical properties.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: This compound is structurally similar but contains sulfonic acid groups instead of the sulfanyl group.
The uniqueness of [amino({[(4-methylphenyl)methyl]sulfanyl})methylidene]azanium chloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13ClN2S |
|---|---|
Molecular Weight |
216.73 g/mol |
IUPAC Name |
[amino-[(4-methylphenyl)methylsulfanyl]methylidene]azanium;chloride |
InChI |
InChI=1S/C9H12N2S.ClH/c1-7-2-4-8(5-3-7)6-12-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H |
InChI Key |
WTAFMQGTBRUAGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC(=[NH2+])N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-fluoro-3-[(1E)-2-(2H-1,2,3,4-tetrazol-5-yl)ethenyl]-1H-indole](/img/structure/B12434449.png)
![4-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine](/img/structure/B12434454.png)
![(8-Acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl)methyl acetate](/img/structure/B12434459.png)


![4-Oxopentanoic acid [2-[(4-methylphenyl)thio]-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-3-oxanyl] ester](/img/structure/B12434467.png)
![(3R,5R)-4-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-1,3,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B12434473.png)



![2-Hydroxyethyl 2-deoxy-3,5-bis-O-(2-hydroxyethyl)-6-O-{2-[(octadec-9-enoyl)oxy]ethyl}hexofuranoside](/img/structure/B12434519.png)
![1-(Tert-butoxycarbonyl)-2-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12434520.png)
